Lomifylline

Description

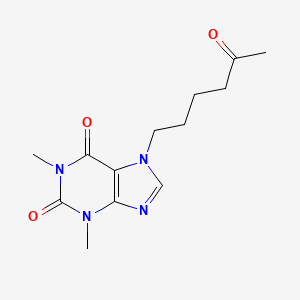

structure in Negwer, 5th ed, #6307

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3/c1-9(18)6-4-5-7-17-8-14-11-10(17)12(19)16(3)13(20)15(11)2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEDAMVJWVPVDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10144848 | |

| Record name | Lomifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10226-54-7 | |

| Record name | 3,7-Dihydro-1,3-dimethyl-7-(5-oxohexyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10226-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomifylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010226547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomifylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10144848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lomifylline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.484 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMIFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA91GV8GDJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Primary Cellular Target of Lomifylline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary Cellular Target: Phosphodiesterases (PDEs)

The principal cellular targets of Lomifylline are the enzymes of the phosphodiesterase (PDE) superfamily. PDEs are crucial regulators of intracellular signaling cascades by catalyzing the hydrolysis of the phosphodiester bond in the second messengers cAMP and cGMP, leading to their inactivation as 5'-AMP and 5'-GMP, respectively.[1][2] By inhibiting these enzymes, this compound effectively increases the intracellular levels of cAMP and cGMP, thereby modulating a wide array of downstream physiological processes.[1][3]

This compound is classified as a non-selective PDE inhibitor, meaning it does not exhibit high specificity for a single PDE isoform.[4] The PDE superfamily is diverse, comprising 11 families (PDE1-PDE11) with multiple isoforms within each family, each with distinct tissue distribution, substrate specificity, and regulatory properties. The non-selective nature of xanthine derivatives like this compound suggests that its pharmacological effects are a composite of inhibiting several PDE isoforms, primarily those that hydrolyze cAMP (e.g., PDE3, PDE4) and cGMP (e.g., PDE1, PDE5).

Quantitative Analysis of PDE Inhibition

A thorough literature search did not yield specific IC50 or Ki values for this compound against various PDE isoforms. However, data from the structurally analogous xanthine derivative, Pentoxifylline, provides insight into the expected potency of this class of compounds. The inhibitory concentrations (IC50) of Pentoxifylline against human recombinant PDE4 subtypes are in the micromolar range, indicating moderate potency.

Table 1: Representative IC50 Values for Pentoxifylline against PDE4 Isoforms

| PDE Isoform | IC50 (µM) |

| PDE4A | 99 |

| PDE4B | 61 |

| PDE4C | 216 |

| PDE4D | 45 |

Data is for Pentoxifylline and serves as a representative example for the xanthine derivative class of PDE inhibitors.

Signaling Pathways Modulated by this compound

The inhibition of PDEs by this compound leads to the potentiation of signaling pathways mediated by cAMP and cGMP. The primary downstream effector of cAMP is Protein Kinase A (PKA), while cGMP primarily activates Protein Kinase G (PKG).

The cAMP-PKA Signaling Pathway

Increased intracellular cAMP levels, resulting from this compound's inhibition of cAMP-hydrolyzing PDEs (e.g., PDE3, PDE4), lead to the activation of PKA. Activated PKA then phosphorylates a multitude of substrate proteins within the cell, triggering a cascade of events that can include smooth muscle relaxation, vasodilation, and modulation of inflammatory responses.

The cGMP-PKG Signaling Pathway

Inhibition of cGMP-specific PDEs (e.g., PDE1, PDE5) by this compound results in elevated intracellular cGMP levels. This activates PKG, which in turn phosphorylates various downstream targets, contributing to effects such as smooth muscle relaxation and inhibition of platelet aggregation.

Experimental Protocols for Determining PDE Inhibition

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound against phosphodiesterases.

In Vitro Phosphodiesterase Activity Assay (General Protocol)

This protocol describes a common method for measuring PDE activity and the inhibitory effects of a test compound.

Methodology:

-

Enzyme Preparation: Recombinant human PDE isoforms are purified and diluted to a working concentration in an appropriate assay buffer.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.

-

Reaction Initiation: The PDE enzyme is pre-incubated with varying concentrations of this compound or vehicle control in a microplate. The reaction is initiated by the addition of the substrate (cAMP or cGMP), often radiolabeled for detection.

-

Incubation: The reaction mixture is incubated at 37°C for a defined period, allowing the enzyme to hydrolyze the substrate.

-

Reaction Termination: The reaction is stopped, often by the addition of a quenching agent or by heat inactivation.

-

Product Quantification: The amount of hydrolyzed product (e.g., AMP or GMP) or the remaining substrate is quantified. This can be achieved through various methods, including:

-

Radioimmunoassay (RIA): A highly sensitive method utilizing radiolabeled substrates.

-

Luminescence-based Assays (e.g., PDE-Glo™): These assays measure the remaining cAMP or cGMP, which then participates in a subsequent enzymatic reaction that generates a luminescent signal.

-

Chromatographic Methods (e.g., HPLC): Separation and quantification of the substrate and product.

-

-

Data Analysis: The percentage of PDE inhibition is calculated for each this compound concentration. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Cellular Assay for cAMP/cGMP Accumulation

This protocol assesses the ability of a compound to increase intracellular cyclic nucleotide levels in a cellular context.

Methodology:

-

Cell Culture: A suitable cell line endogenously or exogenously expressing the PDE of interest is cultured to a desired confluency.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Stimulation: An agonist that stimulates adenylyl cyclase (e.g., forskolin) or guanylyl cyclase (e.g., sodium nitroprusside) is added to the cells to induce cAMP or cGMP production, respectively.

-

Lysis and Quantification: After a defined incubation period, the cells are lysed, and the intracellular levels of cAMP or cGMP are quantified using commercially available kits, such as Enzyme-Linked Immunosorbent Assays (ELISA) or Homogeneous Time-Resolved Fluorescence (HTRF) assays.

-

Data Analysis: The increase in cAMP or cGMP levels in the presence of this compound compared to the control is used to determine the compound's cellular potency (EC50).

Conclusion

The primary cellular target of this compound is the phosphodiesterase enzyme family. As a non-selective inhibitor, it elevates intracellular levels of cAMP and cGMP, leading to a broad range of physiological effects, including vasodilation and anti-inflammatory actions. While specific quantitative data for this compound's interaction with PDE isoforms remains to be fully elucidated, the information available for structurally related compounds suggests a moderate potency in the micromolar range. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the detailed mechanism of action of this compound and similar compounds, facilitating the development of more selective and potent PDE inhibitors for various therapeutic applications.

References

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Frontiers | Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules [frontiersin.org]

- 3. Potent In Vitro Phosphodiesterase 1 Inhibition of Flavone Isolated from Pistacia integerrima Galls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and properties of Lomifylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomifylline, the major active metabolite of the hemorheologic agent pentoxifylline, is a methylxanthine derivative with significant pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical characteristics, and pharmacological profile of this compound. Detailed experimental protocols for its quantification in biological matrices and assessment of its phosphodiesterase inhibitory activity are presented. Furthermore, key signaling pathways influenced by this compound are illustrated to elucidate its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of this compound.

Chemical Structure and Identification

This compound is chemically designated as 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione.[1] It is a xanthine derivative and a major active metabolite of pentoxifylline.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione[1] |

| SMILES | CC(=O)CCCCN1C=NC2=C1C(=O)N(C(=O)N2C)C[1] |

| PubChem CID | 65599[1] |

| CAS Number | 10226-54-7[1] |

| Molecular Formula | C₁₃H₁₈N₄O₃ |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 278.31 g/mol | |

| Melting Point | 75-77 °C | ChemicalBook |

| Boiling Point (Predicted) | 525.3 ± 56.0 °C | ChemicalBook |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | ChemicalBook |

| logP | 0.23 | DrugBank Online |

| pKa (Strongest Acidic) | 19.64 | DrugBank Online |

| pKa (Strongest Basic) | -1.2 | DrugBank Online |

| Solubility | Soluble in chloroform | ChemicalBook |

Pharmacological Properties

Mechanism of Action

This compound, similar to its parent compound pentoxifylline, is a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDEs, this compound increases the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This elevation in cyclic nucleotides leads to a cascade of downstream effects, including the activation of protein kinase A (PKA), which ultimately results in reduced inflammation and vasodilation.

Pharmacokinetics

Detailed pharmacokinetic data specifically for this compound is limited. However, as the primary active metabolite of pentoxifylline, its pharmacokinetic profile is intrinsically linked to that of the parent drug.

-

Absorption: Following oral administration of pentoxifylline, it is rapidly and almost completely absorbed.

-

Metabolism: Pentoxifylline undergoes extensive first-pass metabolism, with this compound (Metabolite I or M-I) being one of the major active metabolites.

-

Excretion: The metabolites of pentoxifylline are primarily excreted by the kidneys.

Pharmacodynamics

The pharmacodynamic effects of this compound are attributed to its hemorheologic and anti-inflammatory properties. It improves the flow properties of blood by decreasing its viscosity and enhancing erythrocyte flexibility. These effects contribute to increased blood flow and tissue oxygenation.

Therapeutic Uses

While this compound itself is not directly marketed as a therapeutic agent in many regions, its parent drug, pentoxifylline, is used for the treatment of intermittent claudication and other conditions associated with peripheral vascular disease. The therapeutic effects of pentoxifylline are, in large part, mediated by this compound.

Adverse Effects and Toxicity

Specific adverse effect data for this compound is not extensively documented. The adverse effects associated with pentoxifylline, which would be relevant, commonly include gastrointestinal issues such as nausea and vomiting, as well as dizziness and headache.

Experimental Protocols

Quantification of this compound in Human Plasma by LC-MS/MS

This protocol describes a general method for the determination of this compound in human plasma, based on established methods for pentoxifylline and its metabolites.

Objective: To quantify the concentration of this compound in human plasma samples.

Materials:

-

Human plasma samples

-

This compound analytical standard

-

Internal standard (e.g., a stable isotope-labeled this compound)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation (Solid Phase Extraction):

-

Condition the SPE cartridge with methanol followed by water.

-

To 200 µL of plasma, add the internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent mixture (e.g., 5% methanol in water) to remove interferences.

-

Elute this compound and the internal standard with a high-organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient elution program to separate this compound from other plasma components.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

This compound: Precursor ion > Product ion (specific m/z values to be determined).

-

Internal Standard: Precursor ion > Product ion (specific m/z values to be determined).

-

-

Optimize cone voltage and collision energy for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a general fluorescence polarization-based assay to determine the inhibitory activity of this compound on PDE enzymes.

Objective: To measure the IC₅₀ value of this compound for a specific phosphodiesterase isozyme.

Materials:

-

Recombinant human PDE enzyme (e.g., PDE4, PDE5)

-

Fluorescently labeled cGMP or cAMP substrate

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

This compound stock solution

-

384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Assay Preparation:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the diluted this compound solutions. Include wells with buffer only (negative control) and a known PDE inhibitor (positive control).

-

Add the PDE enzyme to all wells except the no-enzyme control.

-

Incubate the plate for a short period to allow for compound-enzyme interaction.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the fluorescently labeled cGMP or cAMP substrate to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic conversion of the substrate.

-

-

Detection:

-

Stop the reaction (if necessary, depending on the kit).

-

Measure the fluorescence polarization of each well using a plate reader. The conversion of the fluorescent substrate to its nucleotide monophosphate by PDE results in a decrease in fluorescence polarization.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each this compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a pharmacologically active metabolite of pentoxifylline with a well-defined chemical structure and physicochemical properties. Its mechanism of action as a phosphodiesterase inhibitor underpins its hemorheologic and anti-inflammatory effects. While much of the clinical data is associated with its parent compound, understanding the specific contributions of this compound is crucial for the development of new therapeutic strategies. The experimental protocols provided in this guide offer a framework for the accurate quantification and functional characterization of this important molecule. Further research dedicated to the pharmacokinetics and pharmacodynamics of this compound is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Synthesis and Purification of Lomifylline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Lomifylline, a xanthine derivative with potential applications in various research fields. The document details a robust synthetic protocol, methodologies for purification to achieve high-purity this compound suitable for experimental use, and analytical techniques for quality assessment. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

This compound, with the IUPAC name 1,3-dimethyl-7-(5-oxohexyl)purine-2,6-dione, is a derivative of theophylline. Its chemical structure, characterized by the attachment of a 5-oxohexyl chain to the theophylline backbone, imparts specific physicochemical properties that are of interest in medicinal chemistry and pharmacology. Accurate and reproducible synthesis and purification are paramount for obtaining reliable data in preclinical and research studies. This guide aims to provide the necessary detailed protocols to achieve this.

Synthesis of this compound

The primary and most direct route for the synthesis of this compound is through the N-alkylation of theophylline with a suitable alkyl halide. The most commonly employed method utilizes 6-chloro-2-hexanone as the alkylating agent.

Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the acidic proton at the N7 position of theophylline is removed by a base, creating a theophyllinate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 6-chloro-2-hexanone, displacing the chloride leaving group to form the desired product, this compound.

Synthesis of this compound via Alkylation of Theophylline.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of 7-substituted theophylline derivatives.

Materials:

-

Theophylline

-

6-chloro-2-hexanone

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Chloroform (CHCl₃)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

Procedure:

-

To a solution of theophylline (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.1 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 6-chloro-2-hexanone (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (95:5 v/v).

-

After completion of the reaction (disappearance of the theophylline spot on TLC), cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold deionized water and extract with chloroform (3 x 50 mL).

-

Combine the organic layers and wash with deionized water to remove residual DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Quantitative Data:

| Parameter | Value |

| Reactants | |

| Theophylline | 1 eq |

| 6-chloro-2-hexanone | 1.1 eq |

| Potassium Carbonate | 1.1 eq |

| Reaction Conditions | |

| Solvent | Anhydrous DMF |

| Temperature | 80-90 °C |

| Reaction Time | 4-6 hours |

| Expected Yield | |

| Crude Product | >80% (typical) |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and other impurities. A two-step purification process involving column chromatography followed by recrystallization is recommended to achieve high purity.

Purification Workflow

The crude this compound obtained from the synthesis is first subjected to column chromatography to separate it from major impurities. The fractions containing the pure product are then combined and further purified by recrystallization to obtain a crystalline solid of high purity.

Purification Workflow for this compound.

Experimental Protocol: Column Chromatography

Materials:

-

Silica gel (60-120 mesh)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Column Packing: Prepare a slurry of silica gel in chloroform and carefully pack it into a glass column of appropriate size (e.g., for 1-2 g of crude product, a 40-50 cm long, 2-3 cm diameter column is suitable). The ratio of silica gel to crude product should be approximately 30:1 to 50:1 by weight.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of chloroform and load it onto the top of the packed silica gel column.

-

Elution: Elute the column with chloroform as the mobile phase.

-

Fraction Collection: Collect fractions of the eluate and monitor them by TLC using a chloroform:methanol (95:5 v/v) mobile phase. Visualize the spots under UV light (254 nm).

-

Pooling and Concentration: Combine the fractions that show a single spot corresponding to pure this compound. Evaporate the solvent under reduced pressure to obtain the purified product.

Experimental Protocol: Recrystallization

Materials:

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve the purified this compound from column chromatography in a minimal amount of hot ethanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

To the hot ethanolic solution, add deionized water dropwise until a slight turbidity persists.

-

Reheat the solution gently until it becomes clear again.

-

Allow the solution to cool slowly to room temperature, during which crystals of this compound will form.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

-

Dry the crystals under vacuum to obtain pure, crystalline this compound.

Quantitative Data:

| Parameter | Value |

| Column Chromatography | |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Chloroform |

| Recrystallization | |

| Solvent System | Ethanol/Water |

| Expected Purity | |

| After Column Chromatography | >95% |

| After Recrystallization | >99% |

Purity Assessment and Characterization

The purity of the synthesized this compound should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive and accurate method for this purpose. The identity of the compound should be confirmed by spectroscopic methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the purity analysis of this compound.

HPLC Parameters:

| Parameter | Specification |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) |

| Gradient | Isocratic or Gradient (e.g., 30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 273 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Spectroscopic Characterization

The structure of the synthesized this compound should be confirmed by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The obtained spectra should be compared with reference data.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, δ in ppm):

-

~7.5 (s, 1H, H-8)

-

~4.2 (t, 2H, N-CH₂)

-

~3.6 (s, 3H, N-CH₃)

-

~3.4 (s, 3H, N-CH₃)

-

~2.5 (t, 2H, -CH₂-C=O)

-

~2.2 (s, 3H, -C(=O)-CH₃)

-

~1.8-1.7 (m, 4H, internal methylenes)

-

-

¹³C NMR (CDCl₃, δ in ppm):

-

~208 (-C=O, ketone)

-

~155, 151, 148, 141, 107 (purine ring carbons)

-

~45 (N-CH₂)

-

~42 (-CH₂-C=O)

-

~30, 29, 28, 21 (alkyl chain carbons and methyls)

-

-

IR (KBr, cm⁻¹):

-

~2950 (C-H stretch, alkyl)

-

~1710 (C=O stretch, ketone)

-

~1660, 1545 (C=O, C=N, C=C stretches, purine ring)

-

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of this compound for research purposes. By following the outlined protocols, researchers can reliably produce high-purity this compound, ensuring the validity and reproducibility of their experimental results. The provided diagrams and tables serve as quick references for the experimental workflow and key parameters. Adherence to good laboratory practices and safety precautions is essential throughout all procedures.

An In-depth Technical Guide to the Solubility of Lomifylline in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of lomifylline, a methylxanthine derivative, in common laboratory solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document provides a comprehensive framework for determining its solubility experimentally. The guide includes a detailed, generalized experimental protocol and a visual representation of the experimental workflow.

This compound: An Overview

This compound, with the chemical formula C13H18N4O3, is a derivative of theophylline.[1] It functions as a vasodilator and has been investigated for its potential therapeutic effects. Understanding its solubility is a critical first step in the development of dosage forms and in vitro experimental design.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound in common laboratory solvents such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone. The table below reflects this lack of readily available data. Researchers are advised to determine the solubility experimentally for their specific applications.

| Solvent | Chemical Formula | Solubility of this compound |

| Water | H₂O | Data not available |

| Ethanol | C₂H₅OH | Data not available |

| Methanol | CH₃OH | Data not available |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available |

| Acetone | C₃H₆O | Data not available |

Experimental Protocol for Determining Equilibrium Solubility

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound, based on the widely accepted shake-flask method recommended by the World Health Organization (WHO).[2][3] This method is considered reliable for determining the thermodynamic solubility of a compound.[4]

Materials and Equipment

-

This compound (pure, solid form)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone) of high purity

-

Glass vials with screw caps

-

Calibrated analytical balance

-

Mechanical agitator (e.g., orbital shaker, wrist-action shaker)

-

Constant temperature chamber or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method for concentration analysis

-

Volumetric flasks and pipettes

Preliminary Assessment (Optional but Recommended)

Before conducting the full experiment, a preliminary test can help estimate the approximate solubility and the time required to reach equilibrium.[3] This involves preparing a supersaturated solution and observing the time it takes for the concentration of the solute in the solution to become constant.

Experimental Procedure: Shake-Flask Method

-

Preparation of Solvent Media: Prepare the desired solvents. For aqueous solubility, use purified water and consider buffers to maintain a constant pH, as solubility can be pH-dependent.

-

Addition of Solute: Add an excess amount of this compound to a series of vials containing a known volume of the respective solvents. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

-

Equilibration: Tightly cap the vials and place them in a mechanical shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be sufficient to ensure that the concentration of the dissolved solid is no longer changing.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let the excess solid settle. Subsequently, centrifuge the vials to ensure a clear separation of the supernatant from the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Replicates: It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

Considerations for Organic Solvents

Organic solvents like DMSO, ethanol, methanol, and acetone are often used to dissolve compounds for in vitro studies. However, the concentration of these solvents should be kept to a minimum as they can have their own biological effects.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

This guide provides a robust starting point for researchers to experimentally determine the solubility of this compound in common laboratory solvents, a crucial parameter for advancing research and development involving this compound.

References

- 1. This compound | C13H18N4O3 | CID 65599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the In Vitro Environment: A Technical Guide to the Stability of Lomifylline in Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomifylline, a methylxanthine derivative, holds therapeutic promise in various biomedical research applications. Understanding its stability in the complex milieu of cell culture media is paramount for the accuracy and reproducibility of in vitro studies. This technical guide provides a comprehensive framework for assessing the in vitro stability of this compound in commonly used cell culture media. In the absence of direct published stability data for this compound, this document outlines detailed experimental protocols, data presentation strategies, and relevant biological pathways, drawing parallels with the closely related compound, Pentoxifylline. This guide is intended to empower researchers to generate robust and reliable data for their specific experimental conditions.

Introduction

This guide will detail the necessary steps to design and execute a comprehensive in vitro stability study for this compound, covering experimental design, analytical quantification, and data interpretation.

Experimental Protocols

A meticulously designed experimental protocol is the cornerstone of a reliable stability study. The following sections provide a detailed methodology for assessing the stability of this compound in cell culture media.

Materials and Reagents

-

This compound: Analytical standard of known purity.

-

Cell Culture Media: e.g., Dulbecco's Modified Eagle Medium (DMEM), Roswell Park Memorial Institute (RPMI) 1640 medium. Prepare according to manufacturer's instructions, including supplementation with Fetal Bovine Serum (FBS) and antibiotics if part of the standard experimental protocol.

-

Solvents: HPLC-grade methanol, acetonitrile, and water.

-

Buffers: Phosphate-buffered saline (PBS), and buffers for mobile phase preparation (e.g., phosphate buffer).

-

Internal Standard (IS): A chemically stable compound with similar chromatographic properties to this compound (e.g., Theophylline or a structurally related compound not present in the media).

-

Incubator: Calibrated to maintain 37°C and 5% CO₂.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

-

Sample Vials: Amber glass or polypropylene vials to minimize photodegradation.

Experimental Workflow for Stability Testing

The following diagram illustrates the general workflow for conducting an in vitro stability study of this compound.

Caption: Experimental workflow for assessing this compound stability in cell culture media.

Detailed Methodologies

2.3.1. Preparation of this compound Stock and Working Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile PBS or DMSO). Ensure complete dissolution.

-

From the stock solution, prepare a working solution to spike into the cell culture medium to achieve the final desired concentration (e.g., 10, 50, 100 µM). The final concentration of the organic solvent in the medium should be minimal (typically <0.1%) to avoid solvent-induced effects on stability.

2.3.2. Incubation Conditions:

-

Dispense the this compound-spiked cell culture medium into sterile, light-protected containers (e.g., amber tubes or plates).

-

Incubate the samples in a humidified incubator at 37°C with 5% CO₂.

-

At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw aliquots for analysis. The time points should be chosen to capture the degradation profile accurately.

2.3.3. Sample Preparation for HPLC Analysis:

-

To precipitate proteins from the media that can interfere with the HPLC analysis, add a protein precipitation agent (e.g., ice-cold acetonitrile or methanol in a 1:3 or 1:4 ratio of sample to solvent).

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for HPLC analysis.

-

If necessary, dilute the supernatant with the mobile phase to bring the concentration within the linear range of the calibration curve.

2.3.4. HPLC Method for Quantification (Adapted from Pentoxifylline methods):

The following is a suggested starting point for an HPLC method, which should be optimized and validated for this compound.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The ratio should be optimized for optimal separation. An isocratic elution is often sufficient.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined experimentally, likely around 274 nm, similar to Pentoxifylline).

-

Column Temperature: 25-30°C.

-

Internal Standard: A known concentration of the internal standard should be added to all samples and standards to correct for variations in injection volume and sample preparation.

2.3.5. Method Validation:

The analytical method should be validated for linearity, accuracy, precision, selectivity, and limit of detection (LOD) and quantification (LOQ) according to established guidelines.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Stability Data of this compound in Cell Culture Media

The following table templates can be used to record and present the stability data.

Table 1: Stability of this compound in DMEM with 10% FBS at 37°C

| Time (hours) | This compound Concentration (µM) (Mean ± SD, n=3) | % Remaining |

| 0 | [Initial Concentration] | 100 |

| 2 | [Concentration at 2h] | [% Remaining] |

| 4 | [Concentration at 4h] | [% Remaining] |

| 8 | [Concentration at 8h] | [% Remaining] |

| 24 | [Concentration at 24h] | [% Remaining] |

| 48 | [Concentration at 48h] | [% Remaining] |

| 72 | [Concentration at 72h] | [% Remaining] |

Table 2: Stability of this compound in RPMI-1640 with 10% FBS at 37°C

| Time (hours) | This compound Concentration (µM) (Mean ± SD, n=3) | % Remaining |

| 0 | [Initial Concentration] | 100 |

| 2 | [Concentration at 2h] | [% Remaining] |

| 4 | [Concentration at 4h] | [% Remaining] |

| 8 | [Concentration at 8h] | [% Remaining] |

| 24 | [Concentration at 24h] | [% Remaining] |

| 48 | [Concentration at 48h] | [% Remaining] |

| 72 | [Concentration at 72h] | [% Remaining] |

Data Analysis

The percentage of this compound remaining at each time point is calculated using the following formula:

% Remaining = (Concentration at time t / Initial Concentration at time 0) * 100

The degradation kinetics can be determined by plotting the natural logarithm of the concentration versus time. If the plot is linear, the degradation follows first-order kinetics, and the degradation rate constant (k) can be calculated from the slope of the line. The half-life (t₁/₂) can then be calculated as:

t₁/₂ = 0.693 / k

Potential Signaling Pathways of this compound

While the specific signaling pathways of this compound are not as extensively studied as those of Pentoxifylline, it is likely to share similar mechanisms of action due to its structural similarity. Pentoxifylline is known to be a non-selective phosphodiesterase (PDE) inhibitor.

Caption: Postulated signaling pathway of this compound as a PDE inhibitor.

Inhibition of PDEs by this compound would lead to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn can phosphorylate and regulate various downstream targets, leading to anti-inflammatory effects such as the inhibition of tumor necrosis factor-alpha (TNF-α) and other pro-inflammatory cytokines.[1]

Conclusion

This technical guide provides a robust framework for researchers to systematically evaluate the in vitro stability of this compound in cell culture media. By following the detailed experimental protocols and data analysis guidelines presented, scientists can generate reliable and reproducible data, ensuring the integrity of their in vitro studies. The provided templates for data presentation and the visualization of a potential signaling pathway offer a comprehensive resource for drug development professionals. A thorough understanding of this compound's stability is a critical step in elucidating its true biological activity and therapeutic potential.

References

Lomifylline: A Technical Whitepaper on its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomifylline, a xanthine derivative, is a non-selective phosphodiesterase (PDE) inhibitor with potential therapeutic applications in vascular and inflammatory disorders. By increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP), this compound is proposed to exert beneficial effects on blood rheology, inflammation, and endothelial function. This technical guide synthesizes the available preclinical and clinical data, primarily drawing upon studies of its close analogue, Pentoxifylline, to elucidate the core mechanisms and potential therapeutic avenues for this compound. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction

This compound is a member of the methylxanthine class of drugs, which are known for their effects as non-selective phosphodiesterase inhibitors[1][2][3]. Its therapeutic potential is being explored in conditions characterized by impaired blood flow and inflammation. The primary mechanism of action of this compound is the inhibition of phosphodiesterase enzymes, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP)[4][5]. This increase in cAMP triggers a cascade of downstream signaling events that are believed to mediate the drug's therapeutic effects. Due to a limited amount of publicly available research specifically on this compound, this whitepaper will also refer to data from its close structural and functional analogue, Pentoxifylline, to provide a more comprehensive understanding of its potential applications.

Mechanism of Action: Phosphodiesterase Inhibition and cAMP Signaling

The central mechanism of action of this compound is the non-selective inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP.

The elevation of cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. This signaling cascade has several important physiological consequences:

-

Vasodilation: Increased cAMP in vascular smooth muscle cells leads to their relaxation, resulting in vasodilation and improved blood flow.

-

Anti-inflammatory Effects: Elevated cAMP levels in inflammatory cells can suppress the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.

-

Improved Blood Rheology: this compound and related compounds have been shown to improve the deformability of red blood cells and inhibit platelet aggregation, which can reduce blood viscosity and improve microcirculation.

Signaling Pathway Diagram

Caption: this compound inhibits phosphodiesterase (PDE), increasing cAMP levels and activating PKA.

Potential Therapeutic Applications and Supporting Data

The multifaceted mechanism of action of this compound suggests its potential utility in a range of clinical conditions. The following sections summarize the key therapeutic areas and present the available quantitative data, primarily from studies on Pentoxifylline.

Cardiovascular and Cerebrovascular Diseases

Disorders characterized by compromised blood flow, such as peripheral arterial disease (PAD) and cerebrovascular disease, are primary targets for this compound therapy. Its vasodilatory and hemorheological effects are expected to improve tissue perfusion and oxygenation.

Table 1: Effects of Pentoxifylline on Cerebral Blood Flow and Blood Rheology

| Parameter | Study Population | Intervention | Key Findings | Reference |

| Cerebral Blood Flow | Patients with chronic cerebrovascular disease | Pentoxifylline 800 mg orally | Significant increase in global cerebral blood flow (p=0.017) | |

| Patients with chronic cerebrovascular disease | Pentoxifylline 400 mg orally | No significant increase in global cerebral blood flow | ||

| Red Blood Cell (RBC) Deformability | Healthy volunteers | Pentoxifylline (in vitro) | Significant increase in RBC elongation | |

| Patients with chronic venous disease | Pentoxifylline (in vitro) | Significant increase in RBC elongation | ||

| Healthy volunteers | Lisofylline (in vitro) | Significant increase in RBC elongation | ||

| Blood Viscosity | Critically ill patients receiving transfusion | Pentoxifylline infusion | Attenuated the increase in whole blood viscosity |

Inflammatory Conditions

This compound's ability to suppress pro-inflammatory cytokines suggests its potential in treating various inflammatory diseases. By modulating the inflammatory cascade, it may help to reduce tissue damage and alleviate symptoms.

Table 2: Effects of Pentoxifylline on Inflammatory Markers

| Inflammatory Marker | Study Population | Intervention | Key Findings | Reference |

| Tumor Necrosis Factor-alpha (TNF-α) | Patients with coronary artery disease | Pentoxifylline 400mg TID for 6 months | Significant reduction in TNF-α levels (P<0.01) | |

| C-Reactive Protein (CRP) | Patients with coronary artery disease | Pentoxifylline 400mg TID for 6 months | Significant reduction in CRP levels (P=0.04) | |

| Interleukin-6 (IL-6) | Patients with coronary artery disease | Pentoxifylline 400mg TID for 6 months | No significant change in IL-6 levels | |

| Interleukin-10 (IL-10) | Patients with coronary artery disease | Pentoxifylline 400mg TID for 6 months | Significantly less decline in IL-10 levels compared to placebo (P<0.01) | |

| Interleukin-12 (IL-12) | Patients with coronary artery disease | Pentoxifylline 400mg TID for 6 months | Significantly less increase in IL-12 levels compared to placebo (P=0.04) |

Complications of Diabetes

The vascular and inflammatory complications of diabetes, such as neuropathy, retinopathy, and nephropathy, may be amenable to treatment with this compound. Its potential to improve microcirculation and reduce inflammation could be beneficial in mitigating these long-term consequences of diabetes. Further research is needed to specifically evaluate this compound in this context.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and advancement of research. The following sections provide methodologies for key experiments relevant to the study of this compound.

Phosphodiesterase (PDE) Activity Assay

This protocol describes a common method for measuring PDE activity, which is essential for determining the inhibitory potential of compounds like this compound.

Objective: To quantify the enzymatic activity of phosphodiesterase and assess the inhibitory effect of this compound.

Materials:

-

Purified phosphodiesterase enzyme

-

[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)

-

Snake venom nucleotidase

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl with MgCl₂)

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified PDE enzyme, and varying concentrations of this compound.

-

Initiate the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP).

-

Incubate the reaction at 37°C for a defined period.

-

Terminate the reaction by heat inactivation.

-

Add snake venom nucleotidase to convert the resulting radiolabeled 5'-AMP or 5'-GMP to adenosine or guanosine.

-

Separate the unreacted substrate from the product using ion-exchange chromatography.

-

Quantify the amount of radiolabeled product using a scintillation counter.

-

Calculate the percentage of PDE inhibition for each concentration of this compound to determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: Workflow for a phosphodiesterase (PDE) activity assay.

Measurement of Intracellular cAMP Levels

This protocol outlines a common method for measuring intracellular cAMP, which is a direct downstream indicator of PDE inhibition by this compound.

Objective: To quantify the intracellular concentration of cAMP in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., endothelial cells, smooth muscle cells)

-

Cell culture medium and reagents

-

This compound (or other test compounds)

-

Forskolin (an adenylate cyclase activator, used as a positive control)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Cell lysis buffer

-

Plate reader

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere and grow to a desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration. Include a vehicle control and a positive control (Forskolin).

-

Lyse the cells using the provided lysis buffer to release intracellular contents.

-

Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cellular cAMP and a labeled cAMP for a limited number of antibody binding sites.

-

Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the intracellular cAMP concentration in the treated cells by interpolating from the standard curve.

Experimental Workflow Diagram

Caption: Workflow for measuring intracellular cAMP levels.

Conclusion and Future Directions

This compound, as a non-selective phosphodiesterase inhibitor, holds promise for the treatment of a variety of disorders characterized by impaired blood flow and inflammation. While much of the available data is derived from studies on its analogue, Pentoxifylline, the shared mechanism of action provides a strong rationale for this compound's potential efficacy in cardiovascular diseases, cerebrovascular disorders, and inflammatory conditions.

Future research should focus on conducting robust preclinical and clinical trials specifically with this compound to establish its safety and efficacy profiles. Key areas for investigation include:

-

Dose-response studies to determine the optimal therapeutic window for different indications.

-

Head-to-head comparative studies against Pentoxifylline and other existing therapies.

-

Investigation into the specific PDE isoforms that are most potently inhibited by this compound.

-

Exploration of its therapeutic potential in the long-term complications of diabetes.

A deeper understanding of the specific molecular interactions and downstream signaling pathways modulated by this compound will be critical for its successful clinical development and translation into novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. frontierspartnerships.org [frontierspartnerships.org]

- 4. Effect of pentoxifylline on cerebral blood flow in patients with chronic cerebrovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]

Early-Stage Research on Lomifylline and Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide summarizes the early-stage research on the anti-inflammatory properties of Lomifylline and its close structural analogs, primarily Pentoxifylline and Lisofylline. Due to a scarcity of publicly available, in-depth quantitative data and detailed experimental protocols specifically for this compound, this document leverages the more extensive research on its analogs to illustrate the proposed mechanism of action and experimental approaches. The findings related to Pentoxifylline and Lisofylline are presented as a proxy to guide early-stage research on this compound, and direct experimental validation for this compound is warranted.

Core Mechanism of Action: Phosphodiesterase Inhibition and cAMP Elevation

This compound, a methylxanthine derivative, is understood to exert its anti-inflammatory effects primarily through the non-selective inhibition of phosphodiesterase (PDE) enzymes. This inhibition leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes, including the regulation of the inflammatory response.

The elevation of intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downregulation of pro-inflammatory cytokine production and an upregulation of anti-inflammatory mediators. This cascade of events forms the central pillar of this compound's potential as an anti-inflammatory agent.

The primary molecular mechanism involves the inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic AMP (cAMP).[1] This, in turn, activates protein kinase A (PKA), which ultimately modulates the transcription of pro-inflammatory genes.[1]

Quantitative Data on Cytokine Inhibition

While specific quantitative data for this compound is limited in publicly accessible literature, studies on its analog, Pentoxifylline, provide valuable insights into the potential dose-dependent effects on pro-inflammatory cytokine production.

Table 1: Effect of Pentoxifylline on Pro-inflammatory Cytokine Production in vitro

| Cell Type | Stimulant | Cytokine | Pentoxifylline Concentration | % Inhibition | Reference |

| Human PBMCs | SEB | TNF-α | 1 mM | 100% | [2] |

| Human PBMCs | TSST-1 | TNF-α | 1 mM | 78% | [2] |

| Human PBMCs | TSST-1 | TNF-α | 0.1 mM | 55% | [2] |

| Human PBMCs | SEB | IL-1β | 1 mM | 57% | |

| Human PBMCs | TSST-1 | IL-1β | 1 mM | 99% | |

| Human PBMCs | TSST-1 | IL-1β | 0.1 mM | 55% | |

| Human Alveolar Macrophages (from sarcoidosis patients) | Spontaneous | TNF-α | 0.1 mM | 91% | |

| Human Alveolar Macrophages (from sarcoidosis patients) | Spontaneous | TNF-α | 1 mM | 98% |

PBMCs: Peripheral Blood Mononuclear Cells; SEB: Staphylococcal enterotoxin B; TSST-1: Toxic shock syndrome toxin-1.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are generalized protocols for key in vitro and in vivo assays relevant to the study of this compound's anti-inflammatory effects, based on common methodologies used for its analogs.

In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay is fundamental for assessing the direct effects of a compound on inflammatory cytokine production by immune cells.

Detailed Methodology:

-

Cell Culture:

-

Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Seed the cells in 24-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

-

-

Compound Treatment and Stimulation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.

-

Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of this compound or vehicle control.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL. Include a non-stimulated control group.

-

-

Incubation and Sample Collection:

-

Incubate the plates for 24 hours at 37°C.

-

After incubation, centrifuge the plates and collect the supernatants for cytokine analysis. Store at -80°C until use.

-

Wash the remaining cells with phosphate-buffered saline (PBS) and lyse them for intracellular cAMP measurement.

-

-

Cytokine Quantification (ELISA):

-

Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

-

Intracellular cAMP Measurement:

-

Measure the levels of intracellular cAMP in the cell lysates using a competitive enzyme immunoassay (EIA) kit or a similar validated method.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds in a living organism.

Detailed Methodology:

-

Animals:

-

Use male Wistar rats (180-200 g). Acclimate the animals for at least one week before the experiment with free access to food and water.

-

-

Drug Administration:

-

Administer this compound at various doses (e.g., 10, 30, 100 mg/kg) or the vehicle control intraperitoneally (i.p.) 30-60 minutes before the induction of inflammation.

-

-

Induction of Edema:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

-

Determine the percentage inhibition of edema for the this compound-treated groups compared to the vehicle-treated control group.

-

Conclusion and Future Directions

The available evidence from studies on this compound's analogs strongly suggests that its anti-inflammatory properties are mediated through the inhibition of phosphodiesterases and the subsequent elevation of intracellular cAMP. This leads to a reduction in the production of key pro-inflammatory cytokines.

For drug development professionals, further research should focus on:

-

Establishing a this compound-specific quantitative profile: Conducting dose-response studies to determine the IC₅₀ values for the inhibition of various PDE isoforms and the downstream effects on cytokine production (TNF-α, IL-1β, IL-6, etc.) in relevant human and animal cell types.

-

Elucidating the broader signaling impact: Investigating the effects of this compound on other inflammatory pathways and cell types, such as neutrophils and endothelial cells.

-

In vivo efficacy studies: Evaluating the therapeutic potential of this compound in a range of preclinical models of inflammatory diseases to establish its efficacy and safety profile.

This technical guide provides a foundational understanding of the early-stage research on this compound and inflammation. The provided protocols and data, while largely based on its analogs, offer a robust framework for initiating and advancing research into the therapeutic potential of this compound.

References

The Impact of Lomifylline on Cyclic AMP Signaling Pathways: A Technical Guide

Disclaimer: Due to the limited availability of specific research data for Lomifylline, this technical guide utilizes data from its close structural and functional analogue, Pentoxifylline, a widely studied methylxanthine derivative. The mechanisms and effects described herein are based on the established actions of Pentoxifylline as a non-selective phosphodiesterase inhibitor and are presumed to be highly relevant to this compound. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound, a methylxanthine derivative, is postulated to exert its therapeutic effects primarily through the modulation of intracellular cyclic adenosine monophosphate (cAMP) signaling pathways. By acting as a competitive non-selective phosphodiesterase (PDE) inhibitor, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[1] This elevation in intracellular cAMP levels subsequently activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream protein targets, thereby influencing a wide array of cellular processes including inflammation, cell proliferation, and apoptosis.[2][3] This guide provides an in-depth overview of the core mechanism of this compound's action on the cAMP signaling cascade, supported by quantitative data from studies on its close analogue, Pentoxifylline. Detailed experimental protocols for assessing these effects are also provided, along with visualizations of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Modulation of the cAMP Signaling Pathway

The central mechanism of action for this compound involves the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes responsible for the hydrolysis and inactivation of cyclic nucleotides like cAMP.[4] By inhibiting these enzymes, this compound effectively increases the intracellular concentration of cAMP.

The cAMP Signaling Cascade

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) by various extracellular signals. This activation leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active catalytic subunits then phosphorylate specific serine and threonine residues on a variety of downstream substrate proteins, modulating their activity and leading to a cellular response.[2]

Figure 1: this compound's effect on the cAMP signaling pathway.

Quantitative Data

The following tables summarize quantitative data on the effects of Pentoxifylline, a close analogue of this compound, on key components of the cAMP signaling pathway.

Table 1: Phosphodiesterase (PDE) Inhibition

| Compound | PDE Isoform | IC50 | Reference |

| Pentoxifylline | Non-selective | Not specified | |

| Theophylline | Non-selective | - | |

| IBMX | Non-selective | - |

Note: While Pentoxifylline is known as a non-selective PDE inhibitor, specific IC50 values for each isoform are not consistently reported in the literature. Theophylline and IBMX are included for comparative context as common non-selective PDE inhibitors.

Table 2: Intracellular cAMP Levels

| Cell Type | Treatment | Fold Increase in cAMP | Reference |

| Human Spermatozoa | Pentoxifylline | Time-dependent increase | |

| SH-SY5Y Neuroblastoma | Rolipram (PDE4 inhibitor) | ≤ 60-fold (basal) | |

| SH-SY5Y Neuroblastoma | Rolipram + Forskolin | ≤ 200-fold |

Note: Direct fold-increase data for this compound or Pentoxifylline in various cell types is limited. The data for rolipram is provided to illustrate the potential magnitude of cAMP increase following PDE inhibition.

Table 3: Protein Kinase A (PKA) Activity

| System | Treatment | Effect on PKA Activity | Reference |

| Mesangial Cells | Pentoxifylline | Increased PKA activity | |

| In vitro | cAMP | Direct activation |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on the cAMP signaling pathway.

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on PDE activity.

Objective: To determine the IC50 value of this compound for specific PDE isoforms.

Materials:

-

Recombinant human PDE enzymes (various isoforms)

-

This compound

-

cAMP or cGMP (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)

-

PDE-Glo™ Phosphodiesterase Assay Kit (Promega) or similar detection system

-

96-well microplates

-

Plate reader (luminometer)

Procedure:

-

Enzyme and Substrate Preparation: Dilute the recombinant PDE enzyme to a working concentration in the assay buffer. Prepare the cAMP or cGMP substrate at a concentration below its Km value for the specific enzyme.

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

-

Assay Reaction: a. In a 96-well plate, add the assay buffer, the diluted PDE enzyme, and the various concentrations of this compound. b. Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the cAMP or cGMP substrate. d. Incubate for 30 minutes at 37°C.

-

Detection: a. Stop the reaction and measure the remaining cAMP or cGMP using a detection kit such as the PDE-Glo™ Assay, following the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of PDE inhibition for each this compound concentration relative to a no-inhibitor control. b. Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Figure 2: Experimental workflow for PDE inhibition assay.

Intracellular cAMP Measurement Assay

This protocol describes a method for quantifying changes in intracellular cAMP levels in response to this compound treatment.

Objective: To measure the dose-dependent effect of this compound on intracellular cAMP accumulation.

Materials:

-

Cell line of interest (e.g., HEK293, RAW 264.7)

-

Cell culture medium and supplements

-

This compound

-

Forskolin (positive control)

-

IBMX (non-selective PDE inhibitor, positive control)

-

cAMP-Glo™ Assay Kit (Promega) or similar cAMP detection kit

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a white, opaque 96-well plate at an appropriate density and allow them to adhere overnight.

-

Cell Treatment: a. Remove the culture medium and replace it with serum-free medium containing various concentrations of this compound. Include wells for untreated controls, forskolin-treated positive controls, and IBMX-treated positive controls. b. Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

cAMP Measurement: a. Lyse the cells and measure the intracellular cAMP concentration using the cAMP-Glo™ Assay Kit according to the manufacturer's protocol. The assay is based on the principle that cAMP stimulates PKA, leading to a decrease in ATP, which is then measured by a luciferase reaction.

-

Data Analysis: a. Generate a standard curve using known concentrations of cAMP. b. Determine the cAMP concentration in each well from the standard curve. c. Express the results as fold-change in cAMP concentration relative to the untreated control.

Figure 3: Workflow for intracellular cAMP measurement.

Protein Kinase A (PKA) Activity Assay

This protocol details a method to assess the effect of this compound on PKA activity.

Objective: To determine if the this compound-induced increase in cAMP leads to a corresponding increase in PKA activity.

Materials:

-

Cell line of interest

-

Cell lysis buffer

-

This compound

-

PKA Kinase Activity Assay Kit (e.g., from Abcam or Promega)

-

Protein concentration assay kit (e.g., BCA assay)

-

Microplate reader (colorimetric or luminescent)

Procedure:

-

Cell Treatment and Lysis: a. Treat cells with various concentrations of this compound as described in the intracellular cAMP assay. b. After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. c. Determine the protein concentration of the cell lysates.

-

PKA Activity Assay: a. Perform the PKA kinase activity assay using a commercial kit according to the manufacturer's instructions. These kits typically involve the phosphorylation of a specific PKA substrate, which is then detected using a phospho-specific antibody and a secondary detection system (colorimetric or luminescent).

-

Data Analysis: a. Normalize the PKA activity to the total protein concentration for each sample. b. Express the results as fold-change in PKA activity relative to the untreated control.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Pentoxifylline inhibits platelet-derived growth factor-stimulated cyclin D1 expression in mesangial cells by blocking Akt membrane translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pentoxifylline-induced protein expression change in RAW 264.7 cells as determined by immunoprecipitation-based high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Vasodilator: An In-depth Technical Guide to the Discovery and Development of Lomifylline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of Lomifylline, a methylxanthine derivative utilized for its vasodilatory and hemorheologic properties. The document details the scientific journey from its conceptualization to its evaluation in clinical settings, offering insights into its mechanism of action, experimental protocols, and key quantitative data.

Discovery and Historical Context: A Quest for Improved Circulation